molecular formula C5H3N3O2S B1296465 Thiazolo[4,5-d]pyrimidine-5,7-diol CAS No. 7464-09-7

Thiazolo[4,5-d]pyrimidine-5,7-diol

Cat. No. B1296465
CAS RN: 7464-09-7
M. Wt: 169.16 g/mol
InChI Key: ZKMLPWOPYCJLKO-UHFFFAOYSA-N
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Description

Thiazolo[4,5-d]pyrimidine-5,7-diol is a compound with the molecular formula C5H3N3O2S . It’s a fused heterocyclic ring-system that can be viewed as a purine isostere . They are the 7 thia-analogs of purines via the replacement of the nitrogen at position 7 of the purine ring by a sulfur atom .


Synthesis Analysis

A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . The synthesis involved a mixture of 4-amino-2-(methylsulfanyl)-thiazole-5-carboxamides, the appropriate benzaldehyde, and I2 in DMSO, which reacted at 120°C for 0.5–7 h .


Molecular Structure Analysis

Thiazolo[4,5-d]pyrimidines are fused heterocyclic ring-systems that can be viewed at the first glance as purine isosteres . They are the 7 thia-analogs of purines via the replacement of the nitrogen at position 7 of the purine ring by a sulfur atom .


Chemical Reactions Analysis

Thiazolo[4,5-d]pyrimidin-7(6H)-ones were investigated as phosphatidylinositol 3-kinase inhibitors, ubiquitin-specific protease 7 inhibitors, stearoyl-CoA desaturase inhibitors, the growth hormone secretagogue receptor type 1a antagonists, and positive allosteric modulators of α7 nicotinic acetylcholine receptors .


Physical And Chemical Properties Analysis

The molecular weight of Thiazolo[4,5-d]pyrimidine-5,7-diol is 169.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 0 and a Topological Polar Surface Area of 99.3 Ų .

Scientific Research Applications

Anticancer Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Thiazolo[4,5-d]pyrimidin-7(6H)-ones, a derivative of Thiazolo[4,5-d]pyrimidine-5,7-diol, have been synthesized and evaluated as potential anticancer agents .
  • Methods of Application : The compounds were designed, synthesized, and evaluated for their cytotoxicity and topoisomerase I inhibitory activity . Their possible binding modes with the topoisomerase I/DNA complex were proposed based on molecular docking results .
  • Results or Outcomes : Two compounds demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .

Anti-inflammatory Agents

  • Scientific Field : Pharmacology
  • Summary of Application : Pyrimidines, including Thiazolo[4,5-d]pyrimidine-5,7-diol, display a range of pharmacological effects including anti-inflammatory .
  • Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Phosphatidylinositol 3-Kinase Inhibitors

  • Scientific Field : Biochemistry
  • Summary of Application : Thiazolo[4,5-d]pyrimidin-7(6H)-ones, a derivative of Thiazolo[4,5-d]pyrimidine-5,7-diol, have been investigated as phosphatidylinositol 3-kinase inhibitors .
  • Methods of Application : The compounds were designed, synthesized, and evaluated for their inhibitory activity against phosphatidylinositol 3-kinase .
  • Results or Outcomes : The compounds demonstrated potent inhibitory activity .

Ubiquitin Specific Protease 7 Inhibitors

  • Scientific Field : Molecular Biology
  • Summary of Application : Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been investigated as ubiquitin specific protease 7 inhibitors .
  • Methods of Application : The compounds were designed, synthesized, and evaluated for their inhibitory activity against ubiquitin specific protease 7 .
  • Results or Outcomes : The compounds demonstrated potent inhibitory activity .

Stearoyl-CoA Desaturase Inhibitors

  • Scientific Field : Biochemistry
  • Summary of Application : Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been investigated as stearoyl-CoA desaturase inhibitors .
  • Methods of Application : The compounds were designed, synthesized, and evaluated for their inhibitory activity against stearoyl-CoA desaturase .
  • Results or Outcomes : The compounds demonstrated potent inhibitory activity .

Growth Hormone Secretagogue Receptor Type 1a Antagonists

  • Scientific Field : Endocrinology
  • Summary of Application : Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been investigated as growth hormone secretagogue receptor type 1a antagonists .
  • Methods of Application : The compounds were designed, synthesized, and evaluated for their antagonistic activity against growth hormone secretagogue receptor type 1a .
  • Results or Outcomes : The compounds demonstrated potent antagonistic activity .

Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors

  • Scientific Field : Neuropharmacology
  • Summary of Application : Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been investigated as positive allosteric modulators of α7 nicotinic acetylcholine receptors .
  • Methods of Application : The compounds were designed, synthesized, and evaluated for their modulatory activity against α7 nicotinic acetylcholine receptors .
  • Results or Outcomes : The compounds demonstrated potent modulatory activity .

SecA Inhibitors

  • Scientific Field : Microbiology
  • Summary of Application : Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been used as key intermediates in the synthesis of SecA inhibitors .
  • Methods of Application : The compounds were designed, synthesized, and evaluated for their inhibitory activity against SecA .
  • Results or Outcomes : The compounds demonstrated potent inhibitory activity .

P21-Activated Kinase 4 Inhibitors

  • Scientific Field : Molecular Biology
  • Summary of Application : Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been used as key intermediates in the synthesis of p21-activated kinase 4 inhibitors .
  • Methods of Application : The compounds were designed, synthesized, and evaluated for their inhibitory activity against p21-activated kinase 4 .
  • Results or Outcomes : The compounds demonstrated potent inhibitory activity .

Epidermal Growth Factor Receptor Kinase Inhibitors

  • Scientific Field : Oncology
  • Summary of Application : Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been used as key intermediates in the synthesis of epidermal growth factor receptor kinase inhibitors .
  • Methods of Application : The compounds were designed, synthesized, and evaluated for their inhibitory activity against epidermal growth factor receptor kinase .
  • Results or Outcomes : The compounds demonstrated potent inhibitory activity .

Fractalkine Receptor Antagonists

  • Scientific Field : Immunology
  • Summary of Application : Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been used as key intermediates in the synthesis of fractalkine receptor antagonists .
  • Methods of Application : The compounds were designed, synthesized, and evaluated for their antagonistic activity against fractalkine receptor .
  • Results or Outcomes : The compounds demonstrated potent antagonistic activity .

Future Directions

The development of novel TopI inhibitors aimed to overcome the defects of current treatments has achieved considerable interest of medicinal chemists over the past decades . Fused thiazoles, in particular, thiazolo[4,5-d]pyrimidin-7(6H)-ones, are interesting heterocycles for the purpose of drug discovery .

properties

IUPAC Name

4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2S/c9-4-2-3(6-1-11-2)7-5(10)8-4/h1H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMLPWOPYCJLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(S1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323209
Record name Thiazolo[4,5-d]pyrimidine-5,7-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolo[4,5-d]pyrimidine-5,7-diol

CAS RN

7464-09-7
Record name 7464-09-7
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Record name Thiazolo[4,5-d]pyrimidine-5,7-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3]thiazolo[4,5-d]pyrimidine-5,7-diol
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Synthesis routes and methods

Procedure details

A mixture of methyl 4-aminothiazole-5-carboxylate 40 (WO 2006/096338; WO 2005/049613) and urea is heated at 190° C. for 2 hours. The hot reaction mixture is poured onto sodium hydroxide solution and any insoluble material is removed by filtration. The mixture is acidified (HCl, 2N) to yield thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione 41 (Baker et al (1970) Jour. of the Chem. Soc. 18:2478-84; U.S. Pat. No. 3,277,093; Childress and McKee (1951) J. Am. Chem. Soc. 73:3862-64; Erlenmeyer and Furger (1943) Helv. Chem. Acta 26:366-68) as a white precipitate, which was collected by filtration and air dried.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JA Baker, PV Chatfield - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
An attempt to prepare thiazolo[4,5-d]pyrimidine-5,7-diol by the action of potassium hypobromite on thiazole-4,5-dicarboxamide revealed the instability of the thiazole portion of this …
Number of citations: 24 pubs.rsc.org
SJ Childress, RL McKee - Journal of the American Chemical …, 1951 - ACS Publications
An extension of the synthesisof thiazolo [5, 4-d jpyrimidines of Weidel and of Fischer has been carried out. 2-Methylthiazolo [5, 4-d] pyrimidine-5, 7-diol has been converted into the 5, 7-…
Number of citations: 28 pubs.acs.org
J Jiang, G Lu, Q Wang, S Wei - Scientific Reports, 2021 - nature.com
Recently, a bowl containing charred suspected tea remains unearthed from the early stage of Warring States period tomb in Zoucheng City, Shandong Province, China. To identify the …
Number of citations: 3 www.nature.com
N Kharasch, JL Cameron - Journal of the American Chemical …, 1951 - ACS Publications
(2) As shown below,-nitroethyl p-tolyl sulfone (IV) was obtained in three alternative ways: In 70% yield by oxidation of the product resulting from the reaction of p-toluenesulfenyl …
Number of citations: 24 pubs.acs.org

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